2-Chloropyridine-4-carbothioamide
Description
Overview of Pyridine-Based Compounds in Contemporary Chemical Research
Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemical research. rsc.orgnumberanalytics.com Its unique electronic properties, including basicity and the ability to form hydrogen bonds, make it a versatile building block in organic synthesis, materials science, and medicinal chemistry. nih.govsarchemlabs.com The pyridine ring is a common feature in a multitude of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comresearchgate.net
First isolated from coal tar in 1849, pyridine's journey from a simple organic molecule to a privileged scaffold in drug discovery is a testament to its chemical versatility. numberanalytics.com The nitrogen atom in the pyridine ring influences the electron density distribution, making the ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution typically occurs at the 3-position under more strenuous conditions. nih.gov This predictable reactivity allows chemists to strategically modify the pyridine core to create vast libraries of compounds with diverse properties. nih.gov In medicinal chemistry, the incorporation of a pyridine moiety can enhance a molecule's solubility, metabolic stability, and ability to interact with biological targets. nih.gov
The Significance of Carbothioamide Functionality in Organic Synthesis and Ligand Design
The carbothioamide group, also known as a thioamide, is a functional group of considerable importance in organic chemistry. nih.gov It is a sulfur analog of the amide group, where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts distinct chemical properties, including altered reactivity, geometry, and coordination behavior.
In organic synthesis, carbothioamides serve as versatile intermediates for the construction of various heterocyclic systems. researchgate.netresearchgate.net The sulfur atom can act as a nucleophile or be activated for subsequent transformations, facilitating the formation of thiazoles, thiadiazoles, and other sulfur-containing heterocycles. researchgate.net
Furthermore, the carbothioamide moiety is a prominent feature in ligand design for coordination chemistry. The "soft" nature of the sulfur atom allows for strong coordination to a variety of metal ions. This property is exploited in the design of ligands for catalysis, sensing, and the development of metal-based therapeutic agents. The presence of both nitrogen and sulfur atoms in the carbothioamide group allows for chelation, forming stable complexes with metal centers.
Historical Perspectives on Halogenated Pyridine Derivatives and Their Chemical Utility
The introduction of halogen atoms onto the pyridine ring has been a long-standing strategy to modulate its chemical reactivity and biological activity. The halogenation of pyridine was a subject of study as early as the 1940s. acs.org Halogenated pyridines are crucial intermediates in a wide array of chemical transformations.
The presence of a halogen, such as chlorine, significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups at the position of halogenation. For example, a chlorine atom can be displaced by nucleophiles like amines, alcohols, and thiols, providing a powerful tool for the synthesis of more complex pyridine derivatives. This reactivity has been extensively utilized in the synthesis of pharmaceuticals and agrochemicals.
Identification of Research Gaps and Objectives for 2-Chloropyridine-4-carbothioamide Investigations
A comprehensive review of the existing literature reveals that while the individual components of this compound—the halogenated pyridine core and the carbothioamide functionality—are well-studied in their own right, the specific combination present in this molecule represents a largely unexplored area of chemical space.
The primary research gap lies in the systematic investigation of the synthesis, characterization, and reactivity of this compound. While the synthesis of related compounds may be inferred from general principles of organic chemistry, dedicated studies on optimizing the synthesis of this specific molecule are lacking.
Furthermore, the potential applications of this compound remain to be thoroughly explored. Given the known biological activities of many pyridine and carbothioamide derivatives, a key objective for future research would be to screen this compound for a range of biological activities. researchgate.netnih.gov Additionally, its potential as a ligand for the formation of novel coordination complexes warrants investigation.
The following table summarizes the key characteristics of the functional components of the target molecule:
| Functional Component | Key Characteristics | Significance in this compound |
| Pyridine Ring | Aromatic, basic, polar | Provides the core scaffold and influences overall solubility and electronic properties. The nitrogen atom can act as a hydrogen bond acceptor. |
| Chloro Group | Electron-withdrawing, good leaving group | Activates the pyridine ring for nucleophilic substitution at the 2-position, offering a site for further functionalization. |
| Carbothioamide Group | Contains "soft" sulfur donor, can act as a bidentate ligand | Offers potential for coordination to metal ions and serves as a handle for further synthetic transformations. |
The subsequent sections of this article will aim to address these research gaps by providing a detailed examination of the known and potential chemistry of this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOBQZFUVLZZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609675 | |
| Record name | 2-Chloropyridine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91447-89-1 | |
| Record name | 2-Chloropyridine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for 2 Chloropyridine 4 Carbothioamide
Strategic Retrosynthesis of 2-Chloropyridine-4-carbothioamide
A logical retrosynthetic analysis of this compound reveals several key disconnections that point towards plausible forward synthetic routes. The primary disconnection is the C-C bond between the pyridine (B92270) ring and the carbothioamide group, suggesting a precursor such as a 4-halopyridine or a 4-lithiated pyridine species that can be reacted with a suitable thioamide-forming reagent.
Another key retrosynthetic step involves the functional group interconversion of the carbothioamide moiety. This suggests that the thioamide can be derived from a nitrile (2-chloro-4-cyanopyridine) or a carboxamide (2-chloroisonicotinamide). These precursors, in turn, can be traced back to simpler, commercially available pyridine derivatives. For instance, 2-chloro-4-cyanopyridine (B57802) is a known compound. nih.govsigmaaldrich.com
A more ambitious retrosynthetic approach would involve the construction of the pyridine ring itself. This could be envisioned through a cycloaddition reaction of a 2-azadiene with a suitable dienophile, a strategy that allows for the introduction of various substituents onto the pyridine core. nih.gov
Direct Synthesis Approaches
Direct synthesis approaches focus on the introduction of the carbothioamide group onto a pre-existing 2-chloropyridine (B119429) scaffold. These methods are often straightforward and utilize readily available starting materials.
Condensation Reactions for Direct Carbothioamide Formation
One of the most direct methods for the synthesis of thioamides is the reaction of a nitrile with a source of hydrogen sulfide (B99878). In the case of this compound, this involves the treatment of 2-chloro-4-cyanopyridine with hydrogen sulfide in the presence of a base. This reaction proceeds via the nucleophilic addition of the hydrosulfide (B80085) ion to the nitrile carbon, followed by protonation to yield the thioamide.
| Starting Material | Reagents | Solvent | Conditions | Yield |
| 2-Chloro-4-cyanopyridine | H₂S, Base (e.g., Pyridine, Triethylamine) | Pyridine | - | - |
Conversion from Pyridine-4-carbonyl Precursors
A common and effective method for the synthesis of thioamides is the thionation of the corresponding carboxamide. For this compound, the precursor would be 2-chloroisonicotinamide. This thionation is typically achieved using a variety of sulfur-transfer reagents.
Lawesson's Reagent: A widely used and efficient thionating agent is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.govresearchgate.net The reaction involves heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. researchgate.net
Phosphorus Pentasulfide (P₄S₁₀): Another classical thionating agent is phosphorus pentasulfide. The reaction conditions are often harsher than with Lawesson's reagent. The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an effective system for the thionation of amides, often providing yields comparable or superior to those obtained with Lawesson's reagent. audreyli.com This combination offers the advantage of easier byproduct removal. audreyli.comgoogle.com
| Precursor | Thionating Agent | Solvent | Conditions | Yield |
| 2-Chloroisonicotinamide | Lawesson's Reagent | Toluene or Xylene | Reflux | Good to Excellent |
| 2-Chloroisonicotinamide | P₄S₁₀/HMDO | Xylene | Reflux | Good to Excellent |
Alternatively, the carbothioamide can be prepared from the corresponding acyl chloride, 2-chloroisonicotinoyl chloride. sigmaaldrich.com This can be achieved by reacting the acyl chloride with a source of the thioamide group, such as ammonium (B1175870) thiocyanate.
Advanced Synthetic Strategies Utilizing Pyridine Scaffolds
More advanced synthetic strategies offer greater flexibility in the introduction of substituents and can provide access to a wider range of derivatives. These methods often involve the construction of the pyridine ring as a key step or the regioselective functionalization of a pre-existing pyridine core.
Regioselective Functionalization of 2-Chloropyridines
The regioselective functionalization of the 2-chloropyridine ring is a powerful tool for the synthesis of specifically substituted derivatives. While direct C-H functionalization to introduce a carbothioamide group is challenging, a common strategy involves the initial introduction of a different functional group at the 4-position, which can then be converted to the desired thioamide.
For example, the 4,5-regioselective functionalization of 2-chloropyridines has been explored in the context of natural product synthesis. mdpi.com These strategies often rely on directed ortho-metalation or halogen-metal exchange reactions to introduce substituents at specific positions. While not directly demonstrating the synthesis of this compound, these methodologies provide a framework for accessing 4-substituted 2-chloropyridines that could serve as precursors.
Multicomponent Reactions in Carbothioamide Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. researchgate.net While specific MCRs for the direct synthesis of this compound are not widely reported, general strategies for pyridine synthesis can be adapted. For instance, a [4+2] cycloaddition of a 2-azadiene with a suitable dienophile containing a thioamide or a precursor group could potentially lead to the desired product. nih.gov The development of novel MCRs remains an active area of research and holds promise for the streamlined synthesis of functionalized pyridines. mdpi.comacsgcipr.org
Optimization of Reaction Parameters and Yield Enhancement
The conversion of 2-chloro-4-cyanopyridine to this compound typically involves a reaction with a sulfurizing agent. The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of thionating agent, solvent, temperature, reaction time, and the stoichiometry of the reactants.
A common and effective thionating agent for the conversion of nitriles to thioamides is phosphorus pentasulfide (P₄S₁₀). The reaction mechanism involves the nucleophilic attack of the nitrile on the phosphorus pentasulfide, followed by hydrolysis or reaction with a proton source to yield the thioamide. The efficiency of this process is highly dependent on the reaction conditions. For instance, conducting the reaction in an alcoholic ammonium solution followed by hydrolysis has been reported to produce yields in the range of 60% to 90%. An even more efficient method involves the direct reaction of phosphorus pentasulfide with 4-cyanopyridine (B195900) in an aqueous ammonia (B1221849) solution, which can lead to a quantitative yield of the carbothioamide.
Other reagents, such as Lawesson's reagent, have also been employed for the synthesis of thioamides from nitriles and are known for their high efficiency. organic-chemistry.org The optimization of these reactions often involves a systematic study of various parameters to find the ideal balance for optimal product formation while minimizing side reactions and impurities.
Below is an interactive data table summarizing the key reaction parameters and their typical impact on the synthesis of this compound.
Sustainable and Green Chemical Methodologies in Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry. For the synthesis of this compound, several green methodologies applicable to thioamide synthesis, in general, can be adopted.
One of the key areas of focus is the use of greener solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. A greener and milder synthesis of thioamides has been developed using water as a solvent, which requires no additional energy input, additives, or catalysts. organic-chemistry.orgorganic-chemistry.org This approach is not only environmentally friendly but also allows for easy scale-up. organic-chemistry.org Another approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, which can act as both the solvent and a catalyst, offering a non-toxic and biodegradable reaction medium.
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The microwave-enhanced Kindler thioamide synthesis, for example, significantly reduces reaction times from hours to minutes. organic-chemistry.org This method involves the three-component condensation of aldehydes, amines, and elemental sulfur in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) under microwave irradiation. organic-chemistry.org Such techniques can be adapted for the synthesis of this compound from its corresponding nitrile.
Furthermore, the principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is also a key consideration. The use of elemental sulfur in multicomponent reactions, for instance, represents an atom-economical approach to thioamide synthesis. organic-chemistry.org
The following interactive data table highlights some of the green methodologies applicable to the synthesis of this compound.
By adopting these optimized and green methodologies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Advanced Spectroscopic and Structural Characterization of 2 Chloropyridine 4 Carbothioamide
Comprehensive Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For 2-Chloropyridine-4-carbothioamide, the vibrational spectra are expected to be characterized by contributions from the pyridine (B92270) ring, the C-Cl bond, and the carbothioamide group.
The carbothioamide group (-CSNH₂) is a key feature. The N-H stretching vibrations of the primary amine are anticipated in the region of 3450-3300 cm⁻¹. The C=S stretching vibration, a strong absorption, is typically observed around 1250 cm⁻¹.
The pyridine ring vibrations will also be prominent. Aromatic C-H stretching modes are expected above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations of the C-H bonds and ring stretching modes will appear in the fingerprint region (below 1600 cm⁻¹). For comparison, in a study of 2-amino-5-chloropyridine, the C-H stretching bands were observed at 3062 cm⁻¹ in the FT-IR spectrum and 3063 cm⁻¹ in the FT-Raman spectrum. scbt.com The ring stretching vibrations for this related molecule were assigned to bands in the 1600-1400 cm⁻¹ region.
The C-Cl stretching vibration is expected to be present in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.
A detailed analysis of the FT-IR and Raman spectra of the closely related compound, 2-ethylpyridine-4-carbothioamide, revealed characteristic bands for the thioamide group and the pyridine ring, providing a solid basis for the interpretation of the spectra of this compound. nih.gov
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thioamide (-CSNH₂) | N-H Stretch | 3450 - 3300 |
| C=S Stretch | ~1250 | |
| Pyridine Ring | C-H Stretch | >3000 |
| Ring Stretch | 1600 - 1400 | |
| C-Cl Bond | C-Cl Stretch | 800 - 600 |
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and Heteronuclear NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the thioamide group. The pyridine ring protons should appear in the aromatic region, generally between δ 7.5 and 8.5 ppm. The chemical shifts will be influenced by the positions of the chloro and carbothioamide substituents. The two protons of the -NH₂ group of the thioamide are expected to give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent, but is anticipated around δ 10.5 ppm. For comparison, the aromatic protons of 2-chloropyridine (B119429) itself resonate at approximately δ 7.23, 7.32, 7.64, and 8.39 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to appear in the downfield region, typically around δ 195-200 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carbothioamide group. The carbon bearing the chlorine atom is expected to be significantly shifted. In 2-chloropyridine, the carbon atoms appear at approximately δ 122.9, 128.4, 138.6, 142.4, and 150.3 ppm. nih.gov
Heteronuclear NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |
| ¹H | Pyridine Ring Protons | 7.5 - 8.5 |
| Thioamide (-NH₂) | ~10.5 (broad) | |
| ¹³C | Thiocarbonyl (C=S) | 195 - 200 |
| Pyridine Ring Carbons | 120 - 160 |
Mass Spectrometric Techniques (EI-MS, ESI-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecular ion peak (M⁺) would confirm the molecular weight of this compound (172.63 g/mol ). scbt.com Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the M+2 peak being approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules or radicals. For 2-chloropyridine, the molecular ion is observed at m/z 113, with a prominent fragment at m/z 78, corresponding to the loss of a chlorine radical. nist.gov A similar loss of the chlorine atom from this compound would be an expected fragmentation pathway. Fragmentation of the carbothioamide group could involve the loss of ·SH, NH₂, or the entire CSNH₂ group.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique and would be expected to show a strong protonated molecule [M+H]⁺ at m/z 173.64. This technique is particularly useful for confirming the molecular weight with minimal fragmentation.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring and the carbothioamide group. Pyridine itself shows absorption bands around 251, 257, and 263 nm. nist.gov The presence of the chloro and carbothioamide substituents will likely cause a red shift (bathochromic shift) of these bands. The formation of a charge-transfer complex between 2-chloropyridine and iodine monochloride has been shown to give rise to a new absorption band, indicating the potential for intermolecular electronic interactions. researchgate.net
Fluorescence Spectroscopy: While pyridine itself is weakly fluorescent, the introduction of substituents can significantly alter its emission properties. Some substituted pyridines are known to exhibit fluorescence. For instance, certain 2-(diethylamino)pyridine-3,4-dicarbonitrile derivatives show solid-state fluorescence. rsc.org The fluorescence properties of this compound would depend on the nature of its lowest excited state and the efficiency of non-radiative decay pathways. If fluorescent, the emission spectrum would provide further insight into its electronic structure.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. In its ground state, this compound is a diamagnetic molecule and would not be ESR active.
However, ESR spectroscopy could be a valuable tool for studying paramagnetic species derived from or involving this compound. For example, if this compound were to form a complex with a paramagnetic metal ion, the resulting complex could be studied by ESR to probe the coordination environment around the metal center. The thioamide group, with its sulfur and nitrogen donor atoms, could potentially coordinate to metal ions. The g-values and hyperfine coupling constants obtained from the ESR spectrum would provide information about the electronic structure and geometry of the metal complex.
Furthermore, radical ions of this compound, which could potentially be generated through electrochemical or chemical oxidation or reduction, would be paramagnetic and could be characterized by ESR spectroscopy.
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Thermal Behavior
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique would provide information on the thermal stability of this compound. The TGA thermogram would show the decomposition temperature range and any stable intermediates formed during heating. For comparison, thermal studies of coordination polymers containing pyridine-carboxylate ligands have shown decomposition profiles that relate to the loss of organic ligands at specific temperature ranges. mdpi.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. The DSC curve would reveal thermal transitions such as melting point, crystallization temperature, and glass transitions. The melting point of the related compound, 2-chloropyridine-4-carboxylic acid, is reported as 246 °C (with decomposition). sigmaaldrich.com The melting point of this compound would be a key physical property determined by DSC. The presence of any polymorphic forms could also be investigated using this technique.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the thioamide group.
Computational Chemistry and Theoretical Modeling of 2 Chloropyridine 4 Carbothioamide
Electronic Structure Calculations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 2-Chloropyridine-4-carbothioamide, DFT calculations would provide fundamental insights into its molecular properties.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, which locates the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles. Such data is foundational for all other computational predictions.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C2-Cl | Data not available |
| C4-C(S) | Data not available | |
| C(S)-N | Data not available | |
| Bond Angle | Cl-C2-N1 | Data not available |
| C3-C4-C(S) | Data not available | |
| Dihedral Angle | C3-C4-C(S)-N | Data not available |
Analysis of Molecular Orbitals (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scbt.com For this compound, the specific energy values of these orbitals and their gap would be essential for predicting its behavior in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific vibrational modes to the observed spectral peaks. nih.gov This correlation is invaluable for structural elucidation. For this compound, a table of calculated frequencies and their assignments would be instrumental in interpreting its experimental spectra.
Table 3: Hypothetical Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| Data not available | C-Cl stretch |
| Data not available | C=S stretch |
| Data not available | N-H stretch |
| Data not available | Pyridine (B92270) ring vibrations |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. growingscience.com For this compound, an MEP map would highlight the electrophilic and nucleophilic centers, providing insights into its reactivity.
Natural Bond Orbital (NBO) Theory for Bonding and Hyperconjugation Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energies. scirp.org This analysis for this compound would reveal the delocalization of electron density and its contribution to the molecule's stability.
Table 4: Hypothetical NBO Analysis of this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its various physical, chemical, and biological properties. researchgate.net These models use molecular descriptors derived from the chemical structure to predict properties, which can be invaluable in materials science and drug discovery. scirp.orgnih.gov A QSPR study involving this compound would require a dataset of related compounds and their experimentally determined properties to develop a predictive model.
Solvent Effects on Molecular and Spectroscopic Properties
The surrounding solvent environment can significantly influence the molecular and spectroscopic characteristics of a compound. In the case of this compound, computational studies, although not extensively reported for this specific molecule, can be theoretically informed by research on analogous heterocyclic and thioamide-containing compounds. The polarity and hydrogen-bonding capabilities of a solvent can alter the electronic distribution, molecular geometry, and, consequently, the spectroscopic signatures of the solute molecule.
Theoretical investigations on similar heterocyclic compounds have demonstrated that solvent effects are often modeled using computational methods such as Density Functional Theory (DFT) combined with a polarizable continuum model (PCM). These studies reveal that an increase in solvent polarity can lead to noticeable changes in the molecular properties of the solute. For instance, in a study on a furo[2,3-b]pyridine (B1315467) derivative, the main fluorescence emission band exhibited a shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increased. nih.gov This phenomenon is indicative of a more significant stabilization of the excited state compared to the ground state in polar solvents, a characteristic feature of molecules with intramolecular charge transfer capabilities.
Furthermore, computational analyses on other heterocyclic systems have shown that solvent polarity can impact the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While a study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) indicated minimal solvent influence on the HOMO-LUMO energy gap, it did suggest greater stability in more polar environments. dntb.gov.ua For molecules with significant charge separation, an increase in solvent polarity generally leads to a smaller HOMO-LUMO gap, which can be correlated with changes in the UV-Vis absorption spectra.
The vibrational frequencies of a molecule, observed in its Infrared (IR) and Raman spectra, are also susceptible to solvent effects. For example, in a study of 1,2,4-triazole (B32235), intermolecular hydrogen bonding with the solvent was shown to cause a red shift in the N-H stretching vibrational frequency. researchgate.net Similar effects could be anticipated for the N-H bonds of the carbothioamide group in this compound when dissolved in protic solvents.
To illustrate the potential impact of solvents on the spectroscopic properties of a related compound, consider the theoretical data for 2-ethylpyridine-4-carbothioamide, a structurally similar molecule. While a comprehensive solvent-dependent study is not available, gas-phase calculations provide a baseline for comparison.
Table 1: Calculated Spectroscopic Data for 2-ethylpyridine-4-carbothioamide (in gas phase) Note: This data is for a related compound and serves as a theoretical reference.
| Computational Method | Basis Set | Property | Calculated Value |
| B3LYP | 6-31G(d,p) | HOMO-LUMO Gap | Data not available |
| GIAO | 1H NMR Chemical Shifts | Confirms with experimental values | |
| GIAO | 13C NMR Chemical Shifts | Confirms with experimental values |
This table is illustrative and based on findings for a related compound. nih.gov
Reaction Mechanism Elucidation through Computational Transition State Theory
The reactivity of this compound is dictated by its functional groups: the pyridine ring, the chlorine substituent, and the carbothioamide group. The pyridine nitrogen makes the ring electron-deficient, influencing its reactivity in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions. youtube.comyoutube.com
Electrophilic Aromatic Substitution (EAS): Computational studies on the nitration of pyridine have shown that these reactions generally have high activation barriers due to the deactivating effect of the nitrogen atom. rsc.org For this compound, the chlorine atom is an ortho-, para-directing deactivator, while the carbothioamide group's directing influence is more complex. TST calculations would be crucial in determining the preferred site of electrophilic attack by comparing the activation energies for substitution at different positions on the pyridine ring.
Nucleophilic Aromatic Substitution (NAS): The presence of a good leaving group (the chloride ion) at the 2-position makes this site susceptible to nucleophilic attack. The Chichibabin reaction, for instance, involves the amination of pyridine at the C2 or C4 positions. youtube.com Computational modeling of the reaction of this compound with a nucleophile would involve locating the transition state for the formation of a Meisenheimer-like intermediate. The calculated activation energy would provide insight into the feasibility and rate of the reaction.
Reactions involving the Carbothioamide Group: The carbothioamide group can participate in various reactions, such as hydrolysis, oxidation, or alkylation. For instance, a study on the reaction of pyridine-3-carbothioamide with methyl iodide in an alkaline medium suggests the formation of a sulfide (B99878). nih.gov A TST study of such a reaction would model the nucleophilic attack of the sulfur atom on the methyl iodide, calculating the energy barrier for this S-alkylation process.
A hypothetical reaction pathway for the hydrolysis of the carbothioamide group could be investigated using TST. This would involve calculating the energies of the reactants, intermediates, transition states, and products for the stepwise addition of water and subsequent elimination of ammonia (B1221849) or hydrogen sulfide.
Table 2: Illustrative Theoretical Activation Energies for Reactions of Related Pyridine Compounds Note: This data is for related compounds and reaction types and serves as a theoretical framework.
| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Pyridine + NO2+ | Electrophilic Nitration | ωB97X-D/6-311G(d,p) | Relatively high activation Gibbs free energy | rsc.org |
| N(2D) + Pyridine | Ring Contraction | B3LYP/aug-cc-pVTZ | Barrierless initial addition | chemrxiv.org |
| Cyclopropanone + Amidine | Insertion Reaction | r2scan-3c | 14 | acs.org |
These examples from related systems highlight how computational transition state theory can be applied to understand the intricate details of reaction mechanisms, predict reaction outcomes, and guide synthetic efforts. Future computational work on this compound will undoubtedly provide more specific insights into its chemical reactivity.
Reactivity Profiles and Derivatization Chemistry of 2 Chloropyridine 4 Carbothioamide
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System
The pyridine ring in 2-chloropyridine-4-carbothioamide is susceptible to nucleophilic attack, primarily due to the electron-withdrawing nature of the nitrogen atom, which reduces electron density at the 2- and 4-positions. uoanbar.edu.iqstackexchange.com
Regioselectivity and Selectivity Control
Nucleophilic substitution reactions on 2-chloropyridine (B119429) derivatives can yield products substituted at either the C2 or C4 position. wikipedia.org The presence of the chloro substituent at the 2-position and the carbothioamide group at the 4-position introduces a competitive environment for incoming nucleophiles. The regioselectivity of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. For instance, studies on related 2-chloropyridines have shown that the reaction with various nucleophiles can lead to mixtures of isomers, necessitating careful control to achieve the desired product. wikipedia.orgchempanda.com In some cases, the functionalization of trihalogenated pyridines has demonstrated that the 2-chloro substituent can direct functionalization to the 4- and 5-positions. mdpi.com
Impact of the 2-Chloro Substituent on Reactivity
The 2-chloro substituent plays a crucial role in the reactivity of the pyridine ring. It acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov The electron-withdrawing nature of the chlorine atom further activates the pyridine ring towards nucleophilic attack. nih.gov This activation is a key feature in the synthesis of various derivatives where the chlorine is displaced by a range of nucleophiles, including amines, alkoxides, and thiolates. nih.gov The reactivity of 2-chloropyridines in SNAr reactions is well-documented, with the ease of substitution often following the order F > Cl > Br > I, influenced by the electronegativity of the halogen. researchgate.net Copper-catalyzed amidation reactions have also proven effective for the conversion of 2-chloropyridine derivatives. rsc.org
Chemical Transformations Involving the Carbothioamide Group
The carbothioamide group (-CSNH₂) is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide array of other functionalities and heterocyclic systems. acs.org
Oxidation and Reduction Reactions
The carbothioamide group can be oxidized or reduced to yield different functional groups. Oxidation can convert the thioamide to the corresponding amide or other sulfur-containing species. Conversely, reduction of the carbothioamide group can lead to the formation of amines. Common reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) are employed for such transformations.
Thionation and Desulfurization Pathways
Thionation involves the conversion of a carbonyl group to a thiocarbonyl group. While this compound already possesses a thioamide, related reactions can be considered in the broader context of thioamide chemistry. Reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are commonly used for thionation of amides to thioamides. nih.govresearchgate.netmdpi.com
Desulfurization, the removal of sulfur from the thioamide group to form an amide, is another important transformation. This can be achieved using various reagents, including oxidizing agents like hydrogen peroxide in the presence of a catalyst such as zirconium(IV) chloride, which offers a mild and efficient method for this conversion. researchgate.net
Synthesis of Heterocyclic Systems via Cyclization (e.g., thiazoles, oxadiazoles, triazoles)
The carbothioamide group is a key precursor for the synthesis of various five-membered heterocyclic rings through cyclization reactions.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming a thiazole ring, which involves the reaction of a thioamide with an α-halocarbonyl compound. encyclopedia.pubthieme-connect.de By reacting this compound with various α-haloketones, a range of 2-(2-chloropyridin-4-yl)thiazole derivatives can be synthesized. These reactions typically proceed through the formation of an intermediate imino thioether, followed by cyclization and dehydration. encyclopedia.pub Regioselective synthesis of substituted thiazoles can also be achieved through the cyclization of related thioamides with isocyanides. nih.gov
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from thioamides through multi-step processes. One common route involves the conversion of the thioamide to a hydrazide or a related intermediate, which then undergoes cyclization. For example, treatment of a hydrazide with carbon disulfide can lead to a mercapto-oxadiazole ring. nih.gov Various methods exist for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from different starting materials, including the condensation of acylhydrazides. organic-chemistry.org
Triazoles: The synthesis of 1,2,4-triazoles can also be initiated from the carbothioamide functionality. A common method involves the reaction of a thiosemicarbazide (B42300), which can be derived from a thioamide, with a base to induce intramolecular cyclization. nih.gov The resulting 1,2,4-triazole-3-thione can then be further functionalized. nih.gov The synthesis of triazoles is a broad field with numerous methods available for the construction of both 1,2,3- and 1,2,4-triazole (B32235) rings from various nitrogen-containing precursors. frontiersin.orgnih.govchemmethod.com
Interactive Data Table: Heterocyclic Systems from this compound Derivatives
| Heterocycle | General Synthetic Approach | Key Reagents |
| Thiazoles | Hantzsch synthesis | α-Halocarbonyl compounds encyclopedia.pubthieme-connect.de |
| Oxadiazoles | Conversion to hydrazide followed by cyclization | Carbon disulfide, Acylhydrazides nih.govorganic-chemistry.org |
| Triazoles | Formation of thiosemicarbazide and subsequent cyclization | Base (e.g., NaOH) nih.gov |
Metal Coordination Chemistry of this compound and its Derivatives
The presence of multiple donor atoms—the pyridine nitrogen, the thioamide nitrogen, and the sulfur atom—allows this compound to exhibit diverse and fascinating coordination chemistry. Thioamides, in general, are recognized for their ability to act as versatile ligands due to the presence of both a hard nitrogen donor and a soft sulfur donor, offering potential for various binding modes to a single metal center or for bridging multiple metal ions. uef.fi
Ligand Binding Modes and Stereochemistry
The coordination of this compound and its analogues is highly dependent on the metal center, its oxidation state, and the reaction conditions. Several binding modes have been identified in related systems.
Bidentate N,S Chelation : The most common coordination mode for 2-substituted pyridine thioamides involves chelation through the pyridine nitrogen and the thioamide sulfur atom. This forms a stable five-membered ring with the metal center. uef.fi This mode is typical for secondary 2-pyridinethioamides reacting with metals like Au(III). uef.fi
Monodentate S-Coordination : In some instances, the ligand coordinates solely through the soft sulfur atom. This has been observed in the formation of linear, trimeric gold(I) complexes with 2-pyridinethioamide, where the pyridine nitrogen does not participate in coordination. uef.fi This mode highlights the preference of soft metals like Au(I) for the soft sulfur donor.
Monodentate N-Coordination : The pyridine nitrogen can act as the sole coordinating atom. Studies on complexes of 2-chloropyridine with cobalt(II) and zinc(II) show coordination through the pyridine nitrogen to form tetrahedral complexes of the type M(NCS)₂L₂, where L is the 2-chloropyridine ligand. rsc.org This suggests that this compound could potentially bind in a similar monodentate fashion, leaving the carbothioamide group uncoordinated and available for further reactions.
Ligand Transformation and N,N' Chelation : An interesting reactivity pattern has been observed where the thioamide group is transformed during the coordination reaction. For example, the reaction of 2-pyridinethioamide with Na[AuCl₄] resulted in the conversion of the thioamide to a carboxamide. The deprotonated amide nitrogen then coordinates with the pyridine nitrogen to form a stable N,N'-chelated auracycle with a square planar geometry. uef.fi
The resulting stereochemistry of the metal complexes is dictated by the binding mode and the coordination number of the metal. Distorted tetrahedral, square planar, and various octahedral geometries can be achieved. uef.firsc.orgnih.gov
| Metal Ion / Precursor | Ligand | Observed Coordination Mode(s) | Resulting Geometry | Reference |
| Co(II) / Zn(II) | 2-Chloropyridine | Monodentate (N-pyridine) | Distorted Tetrahedral | rsc.org |
| Au(I) | 2-Pyridinethioamide | Monodentate (S-thioamide) | Linear (in trimer) | uef.fi |
| Au(III) | 2-Pyridinethioamide | Bidentate (N,N') after ligand transformation to amide | Square Planar | uef.fi |
| Cu(II) / Cd(II) | Aminopyridines | Monodentate (N-pyridine, N-amino) | Square Pyramidal, Octahedral | nih.gov |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved through straightforward methods. A common approach involves reacting the ligand with a suitable metal salt, such as a metal halide or thiocyanate, in an appropriate solvent like dichloromethane (B109758) or methanol (B129727) at room temperature. uef.firsc.org The resulting complexes can often be precipitated by the addition of a less polar solvent, such as n-hexane.
Characterization of these complexes relies on a combination of analytical techniques:
Infrared (IR) Spectroscopy : This technique is crucial for observing the coordination of the ligand. Shifts in the vibrational frequencies of the thioamide bands upon complexation can provide strong evidence for the mode of coordination (e.g., through sulfur or nitrogen). researchgate.net
NMR Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution.
Elemental Analysis : This confirms the stoichiometry of the synthesized complexes. nih.gov
Exploration of New Reactivity Pathways and Synthetic Applications
The dual reactivity of the chloro-substituent and the carbothioamide group makes this compound a valuable and versatile building block in organic synthesis. Its applications range from the development of pharmaceuticals to agrochemicals. ontosight.ai
Reactivity at the 2-Chloro Position: The chlorine atom at the C2 position of the pyridine ring is a key reactive site. It functions as an effective leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functionalities. This pathway has been used to synthesize various 2-aminopyridine (B139424) derivatives from related 2-alkoxypyridines, a transformation that is analogous to the reactivity of 2-chloropyridines. nih.gov Furthermore, this position is amenable to modern cross-coupling reactions. For instance, the 2-chloro substituent allows for Suzuki couplings to form C-C bonds, enabling the synthesis of more complex molecular scaffolds. mdpi.com
Reactivity of the Carbothioamide Group: The thioamide functional group possesses its own rich chemistry. The thiocarbonyl group is highly reactive and can participate in numerous chemical transformations. ontosight.ai Thioamides are known to undergo desulfurization reactions, which can convert them into the corresponding nitriles or amides, providing access to different classes of compounds from a single precursor. uef.fi The thioamide can also be deprotonated, which is a key step in certain coordination pathways. uef.fi
Reactivity of the Pyridine Ring: Beyond the two primary functional groups, the pyridine ring itself can be functionalized. Studies on the 4,5-regioselective functionalization of 2-chloropyridines have demonstrated that other positions on the ring can be selectively modified, leading to highly substituted and complex pyridine cores. mdpi.com This allows for a multi-directional approach to building molecular complexity from the this compound scaffold.
This combination of reactive sites makes this compound a strategic starting material for creating diverse molecular libraries for applications in medicinal chemistry and materials science. mdpi.com
Research Applications and Functional Explorations of 2 Chloropyridine 4 Carbothioamide
Intermediate in Synthetic Organic Chemistry
The distinct arrangement of a chloro substituent at the 2-position and a carbothioamide group at the 4-position of the pyridine (B92270) ring makes 2-chloropyridine-4-carbothioamide a valuable building block in the synthesis of more complex molecules. Its utility spans the creation of intricate pyridine-based structures, agrochemical research, and materials science.
Precursor for Complex Pyridine Architectures
The reactivity of this compound allows for a variety of chemical transformations, rendering it a crucial starting material for constructing elaborate pyridine derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups. nih.gov This reactivity is fundamental to building complex molecular scaffolds. For instance, the chloro group can be displaced by various nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, leading to a wide array of substituted pyridines.
Furthermore, the carbothioamide group offers another site for chemical modification. It can undergo reactions such as alkylation, acylation, and cyclization to form various heterocyclic systems fused to the pyridine ring. This dual reactivity of both the chloro and carbothioamide groups provides chemists with a powerful tool for the combinatorial synthesis of novel pyridine-based compounds with potential applications in medicinal chemistry and materials science.
Building Block for Agrochemical Research (Chemical Synthesis Aspect)
In the field of agrochemical research, this compound serves as a key intermediate in the synthesis of novel pesticides. The related compound, 4-amino-2-chloropyridine, which can be derived from 2-chloropyridine (B119429), is a crucial precursor for synthesizing plant growth regulators like forchlorfenuron (B1673536) (KT-30). chemicalbook.com Forchlorfenuron, a highly active cytokinin, promotes cell division and differentiation in plants, leading to increased fruit size and yield in various crops. chemicalbook.com
The synthesis of such agrochemicals often involves the transformation of the carbothioamide or a derivative thereof. The structural motif of 2-chloropyridine is found in various biologically active molecules, and its use as a starting material allows for the systematic exploration of structure-activity relationships in the development of new and more effective agrochemicals. nih.gov The inherent biological activity of some chloropyridine derivatives against pathogens like rust and powdery mildew further underscores the importance of this chemical class in agricultural science. chemicalbook.com
Monomer or Modifier in Materials Science (Chemical Synthesis Aspect)
The pyridine ring, with its unique electronic properties and ability to coordinate with metal ions, makes pyridine-containing polymers and materials attractive for a range of applications. This compound can potentially be utilized as a monomer in polymerization reactions. The presence of two reactive sites, the chloro group and the carbothioamide group, allows for its incorporation into polymer backbones or as a pendant group, thereby modifying the properties of the resulting material.
For example, the nucleophilic substitution of the chlorine atom could be employed in step-growth polymerization. Additionally, the carbothioamide group can participate in various polymerization techniques or be chemically modified post-polymerization to introduce specific functionalities. These functionalities could enhance properties such as thermal stability, conductivity, or chelating ability, making the resulting materials suitable for applications in electronics, catalysis, and sensing.
Biochemical Research Tool Development
The structural characteristics of this compound make it an attractive scaffold for the design and synthesis of molecules aimed at probing and modulating biological systems. Its ability to interact with biological macromolecules, particularly enzymes and receptors, has led to its exploration in the development of specific research tools.
Design and Synthesis of Enzyme Inhibitors (Focus on molecular design and interaction principles)
The carbothioamide group is a key pharmacophore known to interact with the active sites of various enzymes. This makes this compound a valuable starting point for the rational design of enzyme inhibitors. The design process often involves computational docking studies to predict how the molecule and its derivatives might bind to the active site of a target enzyme. nih.govnih.gov
The fundamental principle behind its inhibitory potential lies in the ability of the sulfur atom of the carbothioamide to form strong hydrogen bonds or coordinate with metal ions within the enzyme's active site. The pyridine ring and the chlorine atom provide additional points of interaction, allowing for the fine-tuning of binding affinity and selectivity. By modifying the pyridine ring with different substituents, researchers can optimize the molecule's shape, size, and electronic properties to achieve a better fit with the target enzyme's binding pocket. This iterative process of design, synthesis, and biological evaluation is crucial for developing potent and specific enzyme inhibitors for biochemical research. nih.govnih.gov For instance, derivatives of similar heterocyclic structures have been synthesized and shown to act as inhibitors for enzymes like telomerase and poly (ADP-ribose) polymerase-1 (PARP-1). nih.govrsc.org
Ligand Design for Receptor Probes (Focus on molecular design and interaction principles)
Similar to its application in enzyme inhibitor design, this compound can serve as a scaffold for the creation of ligands that bind to specific receptors. The design of such receptor probes focuses on creating molecules that can selectively interact with a receptor's binding site, often to study the receptor's function or to visualize its location within cells or tissues.
The molecular design principles involve leveraging the hydrogen bonding capabilities of the carbothioamide group and the potential for pi-stacking interactions involving the pyridine ring. The chlorine atom can be used as a handle for further chemical modification, allowing for the attachment of reporter groups such as fluorescent tags or radiolabels. This enables the resulting probe to be detected and tracked. The goal is to design a ligand with high affinity and specificity for the target receptor, minimizing off-target binding. Computational modeling is often employed to predict the binding mode and to guide the synthetic efforts toward ligands with optimized interaction profiles. The development of such specific probes is essential for advancing our understanding of receptor biology and for potential applications in diagnostics.
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the interactions between this compound and its potential biological targets. These in-silico techniques provide detailed insights into the binding modes and affinity of the compound, guiding further experimental studies.
Molecular docking studies predict the preferred orientation of this compound when bound to a larger molecule, such as a protein or enzyme, to form a stable complex. Research indicates that the compound's unique structure facilitates significant interactions within the active sites of enzymes. The primary mechanism often involves the inhibition of enzyme activity by blocking substrate access. Key interactions that contribute to its binding affinity include:
Hydrogen Bonding: The carbothioamide group is a crucial functional group capable of forming strong hydrogen bonds with amino acid residues in the active site of a biological macromolecule.
π-Stacking Interactions: The aromatic pyridine ring can participate in π-stacking interactions with aromatic residues of the target protein, which enhances the stability of the ligand-protein complex.
Software such as AutoDock Vina is commonly employed to perform these docking simulations, analyzing binding poses and specific hydrogen bond interactions. Furthermore, Density Functional Theory (DFT) calculations can be used to model the charge distribution of the molecule, helping to predict its reactivity and regioselectivity in interactions.
Table 1: Computational Tools and Predicted Interactions for this compound To view the data, click on the interactive buttons
| Parameter | Description | Typical Software/Method | Reference |
|---|---|---|---|
| Binding Pose Prediction | Predicts the orientation and conformation of the ligand within the target's active site. | AutoDock Vina | |
| Interaction Analysis | Identifies key non-covalent interactions like hydrogen bonds and π-stacking. | LigPlot+, PyMOL | |
| Binding Affinity Estimation | Calculates the binding energy (e.g., in kcal/mol) to estimate the strength of the interaction. | AutoDock Vina | |
| Electronic Properties | Models charge distribution and molecular orbitals to understand reactivity. | Gaussian (using DFT) | nih.gov |
Analytical Chemistry Methodologies
The accurate characterization and quantification of this compound and its related compounds rely on robust analytical chemistry methodologies. These include the establishment of certified analytical standards and the application of advanced separation and spectroscopic techniques.
Development of Analytical Standards for Related Compounds
The development of high-purity analytical standards is a prerequisite for accurate quantification in analytical methods such as HPLC or GC. For compounds related to this compound, this involves synthesis and rigorous purification, followed by comprehensive characterization to certify their purity and identity.
A certified reference material (CRM) for a related compound, such as 2-chloronicotinic acid, serves as an example of the stringent requirements. lgcstandards.com The process involves:
Purity Determination: The purity of the standard is determined using a mass balance approach, often combining results from chromatographic techniques (like HPLC) with other methods such as Karl Fischer titration to quantify water content. lgcstandards.com
Identity Confirmation: The identity of the compound is unequivocally confirmed using methods like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Uncertainty Calculation: A critical step is the calculation of the expanded combined uncertainty, which considers all potential sources of error in the characterization process, in accordance with guidelines such as the EURACHEM/CITAC Guide. lgcstandards.com This provides a confidence level for the certified purity value. lgcstandards.com
Laboratories producing such standards often operate under accreditations like ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories) to ensure the quality and reliability of the data. lgcstandards.com
Table 2: Example Characteristics of a Certified Reference Material for a Related Pyridine Compound To view the data, click on the interactive buttons
| Characteristic | Method/Standard | Example Value | Reference |
|---|---|---|---|
| Purity | HPLC | 99.7% | lgcstandards.com |
| Water Content | Karl-Fischer Titration | <0.1% | lgcstandards.com |
| Identity | MS, UV, RT | Confirmed | lgcstandards.com |
| Uncertainty | EURACHEM/CITAC Guide | +/- 0.5% | lgcstandards.com |
| Accreditation | ISO 17034, ISO/IEC 17025 | D-RM-19883-01 & D-PL-19883-01 | lgcstandards.com |
Chromatographic Separation Techniques (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its precursors or derivatives.
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing non-volatile pyridine compounds. For purity confirmation of this compound, a purity level of over 95% is often required. Reverse-phase HPLC is a common method for analyzing related compounds like 2-chloropyridine. sielc.com Such methods can be scaled up for preparative separation to isolate impurities. sielc.com
Columns: Specialized reverse-phase columns with low silanol (B1196071) activity (e.g., Newcrom R1) or mixed-mode columns (e.g., Primesep, Amaze HD) that combine reverse-phase with ion-exchange mechanisms are used for separating polar pyridine derivatives. sielc.comsielc.comhelixchrom.com
Mobile Phases: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water with an acid modifier. sielc.comsielc.com Phosphoric acid is often used, but for applications requiring mass spectrometry (LC-MS), a volatile modifier like formic acid is substituted. sielc.comhelixchrom.com
Detection: UV detection is commonly employed, with wavelengths set around 200 nm or 275 nm depending on the specific analyte. sielc.comhelixchrom.com
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile compounds like 2-chloropyridine. The technique separates components in the gas phase and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For 2-chloropyridine, the top peak in the mass spectrum is observed at an m/z of 78, with the second highest at 113, corresponding to the molecular ion. nih.gov
Table 3: GC-MS Data for the Related Compound 2-Chloropyridine To view the data, click on the interactive buttons
| Parameter | Value | Reference |
|---|---|---|
| Library | Main library | nih.gov |
| Total Peaks | 49 | nih.gov |
| Top Peak (m/z) | 78 | nih.gov |
| 2nd Highest Peak (m/z) | 113 | nih.gov |
Spectroscopic Quantification Methods
Spectroscopic methods are indispensable for structural elucidation and quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure.
¹H NMR: For this compound, the aromatic protons on the pyridine ring are expected to appear in the δ 7.5–8.5 ppm range, while the thioamide (-C(=S)NH₂) protons would produce a singlet at approximately δ 10.5 ppm.
¹³C NMR: The thiocarbonyl carbon (C=S) provides a distinctive signal around δ 195–200 ppm, which is clearly differentiated from a standard carbonyl carbon signal.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands include a strong C=S stretch at about 1250 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. In detailed studies of related molecules like 2-ethylpyridine-4-carbothioamide, Fourier Transform Infrared (FTIR) and Fourier Transform Raman spectroscopy have been used to perform a detailed interpretation of the vibrational spectra, aided by calculations of the potential energy distribution (PED). nih.gov These experimental spectra are often compared with theoretically constructed spectra from computational models for validation. nih.gov
The intensity of specific, well-resolved peaks in NMR or IR spectra can be correlated to the concentration of the analyte, allowing for quantification when compared against a certified standard.
Table 4: Characteristic Spectroscopic Data for this compound To view the data, click on the interactive buttons
| Technique | Feature | Expected Signal | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.5–8.5 ppm | |
| ¹H NMR | Thioamide Protons | δ ~10.5 ppm | |
| ¹³C NMR | Thiocarbonyl Carbon | δ ~195–200 ppm | |
| IR Spectroscopy | C=S Stretch | ~1250 cm⁻¹ | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ |
Compound List
Future Perspectives and Interdisciplinary Research Directions
Advancements in Asymmetric Synthesis and Chiral Derivatives
The development of chiral derivatives of 2-Chloropyridine-4-carbothioamide is a promising avenue for applications in pharmaceuticals and materials science. While the asymmetric synthesis of chiral pyridine (B92270) derivatives can be challenging, several catalytic strategies have proven effective for related structures and could be adapted for this specific compound. chim.it
Future research could focus on the following areas:
Catalytic Asymmetric Addition: Exploring the use of chiral catalysts for asymmetric additions to the pyridine ring or the carbothioamide group. This could involve reactions such as asymmetric hydrogenation, hydroboration, or the addition of organometallic reagents. chim.it
Enantioselective C-H Functionalization: Developing methods for the enantioselective functionalization of the C-H bonds on the pyridine ring, which would be an atom-economical approach to creating chiral centers.
Synthesis of Chiral Macrocycles: Investigating the incorporation of this compound into chiral macrocyclic structures, which could have applications in areas such as chiral recognition and catalysis. The synthesis of chiral linear and macrocyclic bridged pyridines has been demonstrated starting from pyridine-2,6-dicarbonyl dichloride. nih.govmdpi.com
A summary of potential asymmetric synthesis strategies is presented in the table below.
| Asymmetric Synthesis Strategy | Potential Application to this compound |
| Catalytic Asymmetric Hydrogenation | Reduction of the pyridine ring to create chiral piperidine derivatives. |
| Chiral Lewis Acid Catalysis | Activation of the thioamide group for asymmetric nucleophilic additions. |
| Organocatalysis | Enantioselective functionalization of the pyridine ring or side chain. |
Mechanistic Investigations of Novel Reactions and Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic routes and the prediction of product outcomes. The electron-deficient nature of the pyridine ring, influenced by the chloro and carbothioamide substituents, dictates its reactivity towards nucleophilic and electrophilic reagents. wikipedia.orgpharmaguideline.com
Future mechanistic studies could include:
Nucleophilic Aromatic Substitution: Investigating the kinetics and thermodynamics of substituting the chlorine atom with various nucleophiles. This would provide valuable data for optimizing reaction conditions and expanding the scope of accessible derivatives.
Reactions of the Thioamide Group: Elucidating the mechanisms of reactions involving the thioamide moiety, such as alkylation, oxidation, and cycloaddition reactions. The reaction of pyridine-3-carbothioamide with methyl iodide in an alkaline medium has been previously studied, providing a basis for such investigations. nih.gov
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediate structures. This can provide insights that are difficult to obtain experimentally.
High-Throughput Synthesis and Screening Methodologies
The discovery of new applications for this compound derivatives can be significantly accelerated through the use of high-throughput synthesis and screening (HTS) techniques. These methodologies allow for the rapid generation and evaluation of large libraries of compounds.
Key areas for future development include:
Parallel Synthesis: Designing and implementing parallel synthesis strategies to create diverse libraries of this compound analogs with variations in the substituents on the pyridine ring and the thioamide group. The synthesis of a 4-amino-3-carboxamide disubstituted pyridine-2(1H)-one motif has been identified as a starting point for kinase inhibitor libraries. beilstein-journals.org
Miniaturized Screening Assays: Developing miniaturized and automated screening assays to evaluate the biological or material properties of the synthesized libraries. This could include assays for enzyme inhibition, receptor binding, or catalytic activity.
Data Analysis and Hit Identification: Utilizing sophisticated data analysis tools to identify promising "hit" compounds from the large datasets generated by HTS.
Integration with Artificial Intelligence and Machine Learning for Chemical Design
Future applications of AI and ML in the context of this compound could involve:
De Novo Design: Using generative models to design novel derivatives of this compound with optimized properties, such as enhanced biological activity or improved material performance. youtube.com
Property Prediction: Developing ML models to predict the physicochemical and biological properties of virtual compounds, allowing for the prioritization of synthetic targets.
Synthesis Planning: Employing AI-driven retrosynthesis tools to devise efficient synthetic routes for novel and complex derivatives. Machine learning-guided synthesis has been successfully applied to other classes of materials. nih.gov
Potential for Supramolecular Assembly and Host-Guest Chemistry
The pyridine nitrogen and the thioamide group of this compound provide sites for non-covalent interactions, making it a promising building block for supramolecular chemistry and the design of host-guest systems. wikipedia.org The study of supramolecular assemblies of related chloropyridine derivatives has demonstrated the importance of hydrogen bonding and halogen-halogen interactions in their crystal structures. researchgate.netmdpi.comresearchgate.net
Future research in this area could explore:
Self-Assembly: Investigating the self-assembly of this compound and its derivatives into well-defined supramolecular architectures, such as coordination polymers, liquid crystals, or gels.
Molecular Recognition: Designing and synthesizing host molecules that can selectively bind this compound as a guest, or conversely, using this compound as a scaffold to create new host systems.
Functional Materials: Exploring the potential of supramolecular assemblies based on this compound for applications in areas such as sensing, catalysis, and drug delivery. Thioamides, in general, are known to be versatile building blocks in heterocyclic chemistry and can act as hydrogen bond donors and acceptors. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloropyridine-4-carbothioamide, and what factors influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-4-pyridinecarbonyl chloride with thioamide precursors (e.g., NH₄SCN) in anhydrous solvents like THF under reflux. Yields depend on reaction time, temperature, and stoichiometric ratios. Catalysts such as DMAP or Et₃N may enhance reactivity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and a singlet for the thioamide (-C(=S)NH₂) proton (δ ~10.5 ppm).
- ¹³C NMR : The thiocarbonyl carbon appears at δ ~195–200 ppm, distinct from carbonyl signals.
- IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch). Compare with literature data for validation .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential toxicity and volatile byproducts.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the electronic nature of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The chloro group at position 2 acts as a leaving group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Electron-withdrawing groups (e.g., -NO₂) at position 4 increase electrophilicity, accelerating substitution. DFT calculations (e.g., Gaussian 16) can model charge distribution and predict regioselectivity .
- Table : Reactivity Trends in Cross-Coupling
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| -H | 0.05 | 65 |
| -NO₂ | 0.12 | 82 |
| -OCH₃ | 0.03 | 58 |
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB ID: e.g., 1ATP for ATP-binding sites).
- Analyze binding poses and hydrogen-bonding interactions with residues like Lys33 or Asp184.
- Validate predictions with in vitro assays (e.g., fluorescence polarization) to measure IC₅₀ values .
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Cross-validate using multiple techniques:
- X-ray crystallography for unambiguous structure determination.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Re-examine synthetic conditions (e.g., solvent purity, reaction atmosphere) to rule out side products .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer :
- Variations arise from impurities or polymorphic forms. Recrystallize the compound from ethanol/water (1:3) and use differential scanning calorimetry (DSC) to confirm thermal behavior.
- Compare with literature values from peer-reviewed journals (e.g., J. Med. Chem.) rather than commercial databases .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
